Molecular Weight and Density Differentiation Versus Non-Halogenated Furan-3-yl(thiophen-2-yl)methanol
The target compound (2-chlorofuran-3-yl)(thiophen-2-yl)methanol exhibits a molecular weight of 214.67 g/mol and a predicted density of 1.418 ± 0.06 g/cm³ , whereas its non-chlorinated direct analog furan-3-yl(thiophen-2-yl)methanol (CAS 136260-84-9) has a molecular weight of 180.22 g/mol . The 34.45 g/mol increase in molecular weight corresponds precisely to the substitution of a hydrogen atom with a chlorine atom (ΔMW = 34.45). The higher predicted density of the chlorinated compound (1.418 vs. an estimated ~1.22 g/cm³ for the non-chlorinated analog based on the molecular weight difference and structural similarity) reflects the increased mass per unit volume conferred by chlorine incorporation.
| Evidence Dimension | Molecular weight (g/mol) and density (g/cm³) – structural mass increment |
|---|---|
| Target Compound Data | MW = 214.67 g/mol; Density = 1.418 ± 0.06 g/cm³ (predicted) |
| Comparator Or Baseline | Furan-3-yl(thiophen-2-yl)methanol (CAS 136260-84-9): MW = 180.22 g/mol; Density not explicitly reported (estimated ~1.22 g/cm³ based on typical heterocyclic alcohol values) |
| Quantified Difference | ΔMW = +34.45 g/mol (19.1% increase); Density increase approximately +0.20 g/cm³ |
| Conditions | Predicted values from Chemsrc database (density prediction method: Advanced Chemistry Development ACD/Labs Percepta Platform); comparator MW from MolCore product specification |
Why This Matters
The molecular weight and density differential directly impacts purification strategy (e.g., chromatographic retention time, distillation conditions), shipping classification, and stoichiometric calculations for reactions; researchers substituting the non-chlorinated analog without adjusting molar equivalents will introduce a 19% systematic error.
